molecular formula C23H20IN7 B11097699 N-benzyl-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11097699
M. Wt: 521.4 g/mol
InChI Key: RRLVNWLHFDUERT-WGOQTCKBSA-N
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Description

3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the functionalities of an aldehyde, aniline, benzylamine, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. One common method starts with the iodination of benzaldehyde to produce 3-iodobenzaldehyde. This can be achieved using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid . The next step involves the formation of the hydrazone by reacting 3-iodobenzaldehyde with 4-anilino-6-(benzylamino)-1,3,5-triazine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the triazine ring can interact with nucleic acids and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    3-Iodobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.

    4-Anilino-6-(benzylamino)-1,3,5-triazine: Shares the triazine core but lacks the aldehyde and iodine functionalities.

Uniqueness

3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of multiple reactive sites, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable tool in both chemical and biological research.

Properties

Molecular Formula

C23H20IN7

Molecular Weight

521.4 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-(3-iodophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20IN7/c24-19-11-7-10-18(14-19)16-26-31-23-29-21(25-15-17-8-3-1-4-9-17)28-22(30-23)27-20-12-5-2-6-13-20/h1-14,16H,15H2,(H3,25,27,28,29,30,31)/b26-16+

InChI Key

RRLVNWLHFDUERT-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC=CC=C4

Origin of Product

United States

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